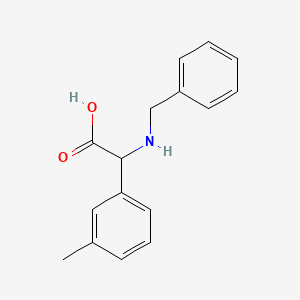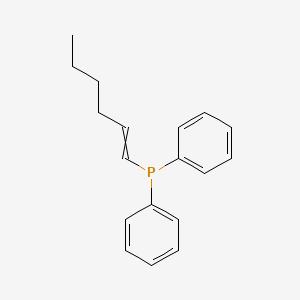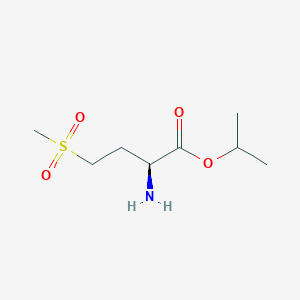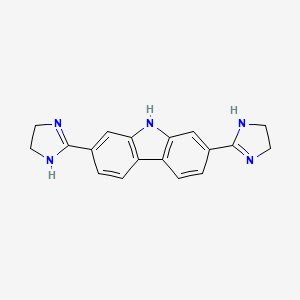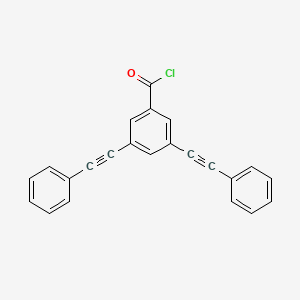
3,5-Bis(phenylethynyl)benzoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(phenylethynyl)benzoyl Chloride is an organic compound with the molecular formula C23H13ClO. It is a derivative of benzoyl chloride, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by phenylethynyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Bis(phenylethynyl)benzoyl Chloride can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dibromobenzoyl chloride with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(phenylethynyl)benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The phenylethynyl groups can undergo coupling reactions with other alkynes or aryl halides in the presence of suitable catalysts.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and phenylethynyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, are used to neutralize the acidic by-products and drive the reaction to completion.
Solvents: Organic solvents like dichloromethane or toluene are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in a coupling reaction with phenylacetylene, the product would be a bis(phenylethynyl) derivative.
Applications De Recherche Scientifique
3,5-Bis(phenylethynyl)benzoyl Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,5-Bis(phenylethynyl)benzoyl Chloride involves its ability to undergo various chemical reactions that modify its structure and properties. The phenylethynyl groups can interact with molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. These interactions can alter the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)benzoyl Chloride: Similar in structure but with trifluoromethyl groups instead of phenylethynyl groups.
3,5-Dichlorobenzoyl Chloride: Contains chlorine atoms at the 3 and 5 positions instead of phenylethynyl groups.
3,5-Dimethylbenzoyl Chloride: Features methyl groups at the 3 and 5 positions.
Uniqueness
3,5-Bis(phenylethynyl)benzoyl Chloride is unique due to the presence of phenylethynyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
182047-76-3 |
|---|---|
Formule moléculaire |
C23H13ClO |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
3,5-bis(2-phenylethynyl)benzoyl chloride |
InChI |
InChI=1S/C23H13ClO/c24-23(25)22-16-20(13-11-18-7-3-1-4-8-18)15-21(17-22)14-12-19-9-5-2-6-10-19/h1-10,15-17H |
Clé InChI |
JTTPLQWUFFWXAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C(=O)Cl)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



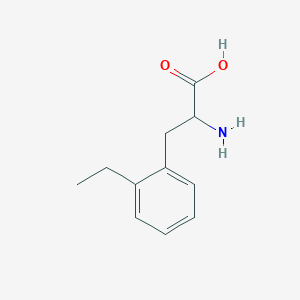
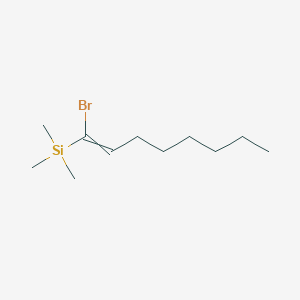
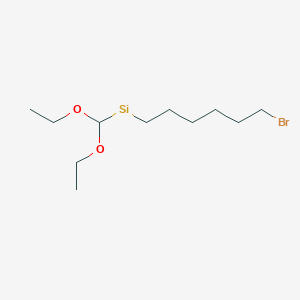
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)

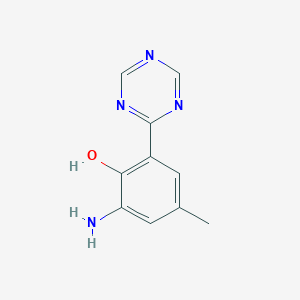
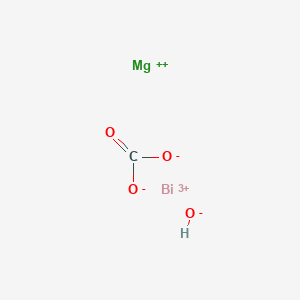
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
